5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol with phosgene or a similar isocyanate source . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its anti-inflammatory properties.
Benzo[c][1,2,5]oxadiazoles: Recognized for their pharmacological activities, including anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Similar to oxadiazoles, these compounds also exhibit significant biological activities.
Uniqueness
Its ability to form stable interactions with biological targets makes it a valuable compound for medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H10BNO3 |
---|---|
Molecular Weight |
203.00 g/mol |
IUPAC Name |
1-hydroxy-5-isocyanato-3,3-dimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C10H10BNO3/c1-10(2)8-5-7(12-6-13)3-4-9(8)11(14)15-10/h3-5,14H,1-2H3 |
InChI Key |
BWIHFHUEPPFYGC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=C(C=C2)N=C=O)C(O1)(C)C)O |
Origin of Product |
United States |
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